molecular formula C10H7NO3 B122596 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 13721-01-2

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B122596
CAS RN: 13721-01-2
M. Wt: 189.17 g/mol
InChI Key: ILNJBIQQAIIMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives are a class of compounds that have garnered significant interest due to their broad spectrum of biological activities. These compounds have been extensively studied for their antibacterial properties, with various substitutions on the quinoline ring enhancing their activity against both Gram-positive and Gram-negative bacteria . Additionally, some derivatives have shown promising antiallergy , free-radical scav

Scientific Research Applications

Inhibition of Protein Kinase CK2

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, such as 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have been identified as inhibitors of protein kinase CK2. This kinase is implicated in various diseases, including cancers and viral infections. These inhibitors are selected via receptor-based virtual screening and demonstrate considerable selectivity towards CK2, suggesting potential therapeutic significance beyond their use in research (Golub et al., 2006).

Pharmacological Activities

N-1-Alkylated-4-oxoquinoline derivatives exhibit various pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core enhances these biological activities, indicating a wide range of applications in medicinal chemistry (Batalha et al., 2019).

Synthesis and Structural Analysis

A systematic approach for synthesizing 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives has been developed, demonstrating the versatility of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in creating a variety of compounds. These derivatives have applications in biological studies, such as protein kinase inhibition, and are characterized using NMR spectroscopy and X-ray crystallography (Hayani et al., 2021).

Anticancer Activity

Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and tested for their anticancer effects, particularly against the breast cancer MCF-7 cell line. The structure of these compounds was validated using spectroscopic and micro-analytical techniques, and their significant anticancer activity was demonstrated through comparative studies with reference compounds (Gaber et al., 2021).

Monoamine Oxidase Inhibition

4-Oxoquinoline derivatives have shown potent inhibitory effects on human monoamine oxidases, particularly MAO-B. This suggests their potential use in developing treatments for neurological disorders. The relationship between the chemical structure of these derivatives and their biological activity has been explored, offering insights into their pharmacological applications (Mesiti et al., 2021).

Safety And Hazards

The safety information for this compound includes avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNJBIQQAIIMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956267
Record name 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

13721-01-2, 34785-11-0
Record name 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13721-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolone-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34785-11-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-QUINOLONE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a sealed tube, 1-cyclopropyl-5,6-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and 28% aqueous ammonia were heated at 100° C. for 48 hours. The reaction mixture was concentrated under reduced pressure. A 1N aqueous solution of sodium hydroxide was added to the residue, and the insoluble matter was removed by filtration. A 10% aqueous solution of acetic acid was added to the filtrate to adjust its pH to 8, and it was then extracted with chloroform. The extract was dried and concentrated. Acetonitrile was added to the residue, and the mixture was cooled with ice. The crystals were collected by filtration and recrystallized from aqueous ammonia to give 5-amino-1-cyclopropyl-6-fluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid m p. 253°-254° C.
Name
1-cyclopropyl-5,6-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Hydroxyquinoline-3-carboxylic acid ethyl ester (15 g, 69 mmol) was suspended in sodium hydroxide solution (2N, 150 mL) and stirred for 2 h under reflux. After cooling, the mixture was filtered, and the filtrate was acidified to pH 4 with 2N HCl. The resulting precipitate was collected via filtration, washed with water and dried under vacuum to give 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (A-1) as a pale white solid (10.5 g, 92%). 1H NMR (d-DMSO) δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 3.02 g (10 mmole) of 1-ethyl-5-amino-6,7,8-trifluoro-4-oxo-1,4-dihydro quinoline-3-carboxylic acid, 1.93 g (15 mmole) of N-ethyl-3-pyrrolidinemethanamine, 3.0 g (30 mmole) of triethylamine and 100 ml of acetonitrile is refluxed for 18 hours. The reaction mixture is cooled to room temperature and the precipitate is removed by filtration, washed with acetonitrile, ether, and dried in vacuo to give 1-ethyl-5-amino-6,8-difluoro-7-[3-(ethylamino)methyl-1-pyrrolidinyl)]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Citations

For This Compound
1,170
Citations
J Xu, DC Cole, CPB Chang, R Ayyad… - Journal of medicinal …, 2008 - ACS Publications
The JAK-STAT3 pathway regulates genes that are important in cell proliferation and thus is a promising target for cancer therapy. A high-throughput screening (HTS) campaign using an …
Number of citations: 53 pubs.acs.org
E Stern, GG Muccioli, B Bosier… - Journal of medicinal …, 2007 - ACS Publications
CB 2 receptor selective ligands are becoming increasingly attractive drugs due to the potential role of this receptor in several physiopathological processes. Thus, the development of …
Number of citations: 99 pubs.acs.org
YM Al-Hiari, R Abu-Dahab, MM El-Abadelah - Molecules, 2008 - mdpi.com
[1,4]Diazepino[2,3-h]quinolone carboxylic acid 3 and its benzo-homolog tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid 5 were prepared via PPA-catalyzed thermal …
Number of citations: 22 www.mdpi.com
MH Hsu, CJ Chen, SC Kuo, JG Chung, YY Lai… - European journal of …, 2007 - Elsevier
A 2-phenyl-4-quinolone (2-PQ) derivative, 2-(3-fluorophenyl)-6-methoxyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (YJC-1), was synthesized in our laboratory. In this study, we …
Number of citations: 25 www.sciencedirect.com
MH Al-Huniti, MM El-Abadelah, JA Zahra, SS Sabri… - Molecules, 2007 - mdpi.com
Substituted [1,4]thiazepino[2,3-h]quinolinecarboxylic acid 3 is prepared by PPA-catalyzed thermal lactamization of the respective 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3…
Number of citations: 11 www.mdpi.com
E Stern, GG Muccioli, R Millet… - Journal of medicinal …, 2006 - ACS Publications
Recent data indicated that the CB 2 cannabinoid receptor constitutes an attractive drug target due to its potential functional role in several physiological and pathological processes. A …
Number of citations: 100 pubs.acs.org
X Li, S Youells, RK Russell, A Roessler… - Organic Preparations …, 2010 - Taylor & Francis
7-[4-(2-Amino-1-chloroethylidene) piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1, 4-dihydroquinoline-3-carboxylic acid (10) is a potent bacterial topoisomerase inhibitor. In …
Number of citations: 1 www.tandfonline.com
K Chauhan, P Singh, V Kumar, PK Shukla… - European Journal of …, 2014 - Elsevier
Novel series of 7-piperazinylquinolones with tetrazole derivatives were synthesized and evaluated for their antibacterial activity against various strains of Staphylococcus aureus. All the …
Number of citations: 32 www.sciencedirect.com
L Tan, Z Zhang, D Gao, J Luo, ZC Tu, Z Li… - Journal of Medicinal …, 2016 - ACS Publications
Axl is a new potential target for anticancer drug discovery. A series of 4-oxo-1,4-dihydroquinoline-3-carboxamides were designed and synthesized as highly potent Axl kinase inhibitors. …
Number of citations: 50 pubs.acs.org
LN Dawe, A Ahmed, M Daneshtalab - Acta Crystallographica Section …, 2011 - scripts.iucr.org
In the title molecule, C16H9NO5S, there is an intramolecular O—H⋯O hydrogen bond involving the quinolone carbonyl O atom and a carboxyl OH group. In the crystal, intermolecular O…
Number of citations: 1 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.